

3-Fluoro-5-(trifluoromethyl)benzylamine molecular weight and formula

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Compound of Interest

Compound Name:	3-Fluoro-5-(trifluoromethyl)benzylamine
Cat. No.:	B121493

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An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzylamine

Topic: **3-Fluoro-5-(trifluoromethyl)benzylamine:** Molecular Properties, Synthesis, and Applications in Drug Discovery **Audience:** Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on **3-Fluoro-5-(trifluoromethyl)benzylamine**, a critical building block in modern medicinal chemistry. We will delve into its fundamental properties, explore robust synthetic methodologies, and illuminate its strategic applications, particularly within the realm of drug discovery, where the unique electronic properties of its fluorine substituents are highly valued.

Core Molecular and Physicochemical Properties

3-Fluoro-5-(trifluoromethyl)benzylamine is a substituted aromatic amine distinguished by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. These functional groups impart unique physicochemical characteristics that are highly sought after in the design of novel therapeutics.

The fundamental properties of this compound are summarized below.

Property	Value	Source(s)
CAS Number	150517-77-4	[1] [2]
Molecular Formula	C ₈ H ₇ F ₄ N	[2] [3]
Molecular Weight	193.14 g/mol	[2]
Density	1.319 g/mL at 25 °C	[1] [2]
Boiling Point	172.3 ± 35.0 °C (Predicted)	[2]
Refractive Index	n _{20/D} 1.451	[1] [2]
Solubility	Insoluble in water	[1] [2]
Appearance	Colorless to light yellow liquid	[4]

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry.[\[5\]](#) These substitutions are not merely for decoration; they are strategic modifications that profoundly influence a molecule's biological profile.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F or C-CF₃ bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[\[6\]](#)
- **Lipophilicity and Permeability:** The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.[\[5\]](#)[\[6\]](#)
- **Binding Affinity:** Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.[\[6\]](#)
- **Modulation of pKa:** The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby basic functional groups, such as the amine in **3-Fluoro-5-(trifluoromethyl)benzylamine**. This modulation affects the ionization state of the molecule

at physiological pH, influencing its solubility, receptor binding, and pharmacokinetic properties.

Synthesis Methodologies

The synthesis of substituted benzylamines like **3-Fluoro-5-(trifluoromethyl)benzylamine** typically relies on established and robust chemical transformations. Reductive amination of the corresponding aldehyde is one of the most efficient and widely used methods due to its operational simplicity and the ready availability of starting materials.^[7]

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines the synthesis of **3-Fluoro-5-(trifluoromethyl)benzylamine** from 3-fluoro-5-(trifluoromethyl)benzaldehyde. The causality behind this choice is its high efficiency and frequent use in industrial and research settings for creating primary amines.^[7] The process involves the initial formation of an imine intermediate, which is then reduced *in situ* to the target amine.

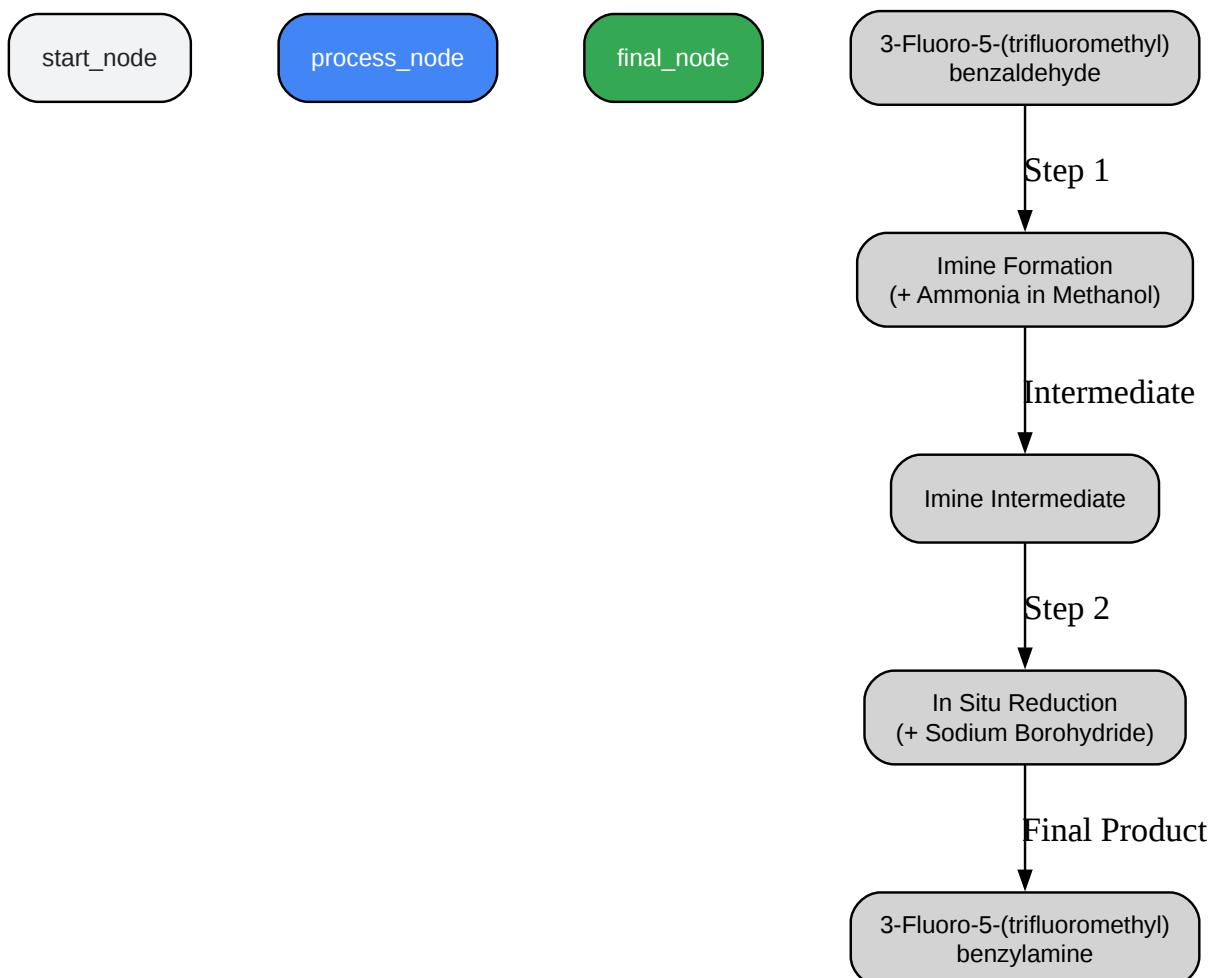
Materials:

- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- Ammonia (e.g., 7N solution in methanol)
- Sodium borohydride (NaBH_4) or a similar reducing agent
- Methanol (Anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

- Imine Formation: In a round-bottom flask, dissolve 3-fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous methanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of ammonia in methanol (e.g., 7N, ~2 equivalents) to the aldehyde solution while stirring.
- Allow the reaction to stir at room temperature for 2-4 hours to ensure the complete formation of the imine intermediate.
- Reduction: Re-cool the mixture to 0 °C. Cautiously add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise to the stirred solution. Note: Hydrogen gas evolution will occur.
- Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
- Workup: Quench the reaction by the slow addition of water.
- Reduce the volume of methanol using a rotary evaporator.
- Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Fluoro-5-(trifluoromethyl)benzylamine**.
- Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis Workflow Diagram



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Caption: Reductive amination synthesis workflow.

Key Applications in Research and Development

As a versatile chemical building block, **3-Fluoro-5-(trifluoromethyl)benzylamine** is a valuable intermediate for synthesizing a wide range of more complex molecules.^[1] Its primary amine functional group is a nucleophilic handle for reactions such as amidation, sulfonylation, and the formation of Schiff bases.^[7]

Experimental Protocol: Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in medicinal chemistry, as the amide linkage is a core feature of peptides and numerous approved drugs.^[8] This protocol describes a standard amide coupling reaction using a carboxylic acid and a coupling agent.

Materials:

- **3-Fluoro-5-(trifluoromethyl)benzylamine** (1 equivalent)
- A generic carboxylic acid (R-COOH) (1 equivalent)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (~1.1 equivalents)
- DIPEA (N,N-Diisopropylethylamine) (~2-3 equivalents)
- Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
- Ethyl acetate
- 1M HCl solution
- Saturated aqueous sodium bicarbonate solution
- Brine (Saturated aqueous NaCl solution)

Procedure:

- Activation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1 eq.) and HATU (1.1 eq.) in anhydrous DMF.
- Add DIPEA (2-3 eq.) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
- Coupling: Add a solution of **3-Fluoro-5-(trifluoromethyl)benzylamine** (1 eq.) in a small amount of DMF to the activated mixture.
- Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

- Workup: Dilute the reaction mixture with ethyl acetate.
- Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude amide product by flash column chromatography on silica gel.

Application Workflow Diagram



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Caption: Amide synthesis using a coupling agent.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-Fluoro-5-(trifluoromethyl)benzylamine** should always be consulted, data from structurally similar compounds like 3,5-Bis(trifluoromethyl)benzylamine and other fluoro-benzylamines provide critical safety guidance. [9][10] These compounds are typically classified as corrosive and can cause severe skin burns and eye damage.[9][11]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][10]
- Handling: Avoid all direct contact with skin and eyes. Do not breathe vapors or mist.[9][10] Use non-sparking tools and ensure proper grounding to prevent static discharge.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials and ignition sources.[10][12]
- First-Aid Measures:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10]
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[9][10]
 - Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][12]
 - Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]

Conclusion

3-Fluoro-5-(trifluoromethyl)benzylamine is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its unique combination of fluorine and trifluoromethyl substituents provides medicinal chemists with a powerful scaffold to enhance the metabolic stability, permeability, and target affinity of drug candidates. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.

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